(E)-methyl 3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-methyl 3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoate is a complex organic compound featuring a furan ring, a thioxothiazolidinone moiety, and a propanoate ester group
Scientific Research Applications
Chemistry
In chemistry, (E)-methyl 3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology and Medicine
In biological and medicinal research, this compound has shown potential as an antimicrobial and anticancer agent. Its ability to interact with various biological targets makes it a candidate for drug development. Studies have demonstrated its efficacy against certain bacterial strains and cancer cell lines.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its reactivity and functional groups make it suitable for applications in polymer science and nanotechnology.
Mechanism of Action
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-methyl 3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoate typically involves a multi-step process:
Formation of the Thioxothiazolidinone Core: This step involves the reaction of a suitable thioamide with a halogenated ketone to form the thioxothiazolidinone ring. The reaction is usually carried out in the presence of a base such as triethylamine.
Aldol Condensation: The thioxothiazolidinone intermediate is then subjected to an aldol condensation with furfural to introduce the furan-2-ylmethylene group. This reaction is typically catalyzed by a base such as sodium hydroxide.
Esterification: The final step involves the esterification of the resulting compound with methyl propanoate under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation reactions, typically using reagents such as hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of furan epoxides or other oxidized derivatives.
Reduction: The compound can be reduced at various sites, including the furan ring and the thioxothiazolidinone moiety. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The furan ring and the thioxothiazolidinone moiety can participate in electrophilic and nucleophilic substitution reactions. Halogenation, nitration, and sulfonation are typical examples.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), sulfonating agents (sulfuric acid).
Major Products
Oxidation: Furan epoxides, hydroxylated derivatives.
Reduction: Reduced furan derivatives, thioxothiazolidinone alcohols.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Comparison with Similar Compounds
Similar Compounds
Furan-2-carboxaldehyde: A simpler furan derivative used in various chemical syntheses.
Thiazolidinone derivatives: Compounds with similar core structures but different substituents, used in medicinal chemistry.
Propanoate esters: A broad class of compounds with varying biological activities.
Uniqueness
(E)-methyl 3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoate stands out due to its combination of a furan ring, a thioxothiazolidinone moiety, and a propanoate ester group. This unique structure imparts distinct chemical reactivity and biological activity, making it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
methyl 3-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4S2/c1-16-10(14)4-5-13-11(15)9(19-12(13)18)7-8-3-2-6-17-8/h2-3,6-7H,4-5H2,1H3/b9-7+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWWXHERCGXEXEN-VQHVLOKHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCN1C(=O)C(=CC2=CC=CO2)SC1=S |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)CCN1C(=O)/C(=C\C2=CC=CO2)/SC1=S |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.